gamma-Glu-phe tfa
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Overview
Description
Gamma-glutamylphenylalanine trifluoroacetate (gamma-Glu-phe tfa) is a dipeptide composed of gamma-glutamic acid and phenylalanineIt is synthesized by microorganisms such as Bacillus amyloliquefaciens and Aspergillus oryzae .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gamma-glutamylphenylalanine trifluoroacetate is synthesized through enzymatic reactions involving gamma-glutamyl transpeptidase. The enzyme catalyzes the transfer of the gamma-glutamyl moiety from a donor substrate, such as glutathione, to an acceptor substrate, which can be phenylalanine . The reaction conditions typically involve maintaining an optimal pH and temperature to ensure the activity of the enzyme.
Industrial Production Methods
Industrial production of gamma-glutamylphenylalanine trifluoroacetate involves fermentation processes using Bacillus amyloliquefaciens and Aspergillus oryzae. These microorganisms are cultured under controlled conditions to produce the desired compound. The fermentation broth is then processed to extract and purify gamma-glutamylphenylalanine trifluoroacetate .
Chemical Reactions Analysis
Types of Reactions
Gamma-glutamylphenylalanine trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of gamma-glutamylphenylalanine trifluoroacetate may result in the formation of oxidized dipeptides, while reduction may yield reduced dipeptides. Substitution reactions can produce a variety of substituted dipeptides depending on the nucleophile used .
Scientific Research Applications
Gamma-glutamylphenylalanine trifluoroacetate has several scientific research applications, including:
Chemistry: It is used as a model compound to study enzymatic reactions and peptide synthesis.
Biology: It is used to investigate the role of gamma-glutamyl transpeptidase in cellular metabolism and signaling pathways.
Industry: It is used to enhance the umami intensity of food products such as soy sauce and chicken broth
Mechanism of Action
The mechanism of action of gamma-glutamylphenylalanine trifluoroacetate involves its interaction with gamma-glutamyl transpeptidase. The enzyme catalyzes the transfer of the gamma-glutamyl moiety to phenylalanine, resulting in the formation of the dipeptide. This process is crucial for the metabolism of glutathione and other gamma-glutamyl compounds. The molecular targets and pathways involved include the gamma-glutamyl cycle and related metabolic pathways .
Comparison with Similar Compounds
Gamma-glutamylphenylalanine trifluoroacetate can be compared with other gamma-glutamyl dipeptides such as gamma-glutamylmethionine and gamma-glutamylvaline. These compounds share similar structural features but differ in their amino acid components. The uniqueness of gamma-glutamylphenylalanine trifluoroacetate lies in its specific interaction with phenylalanine, which imparts distinct bioactive properties .
List of Similar Compounds
- Gamma-glutamylmethionine
- Gamma-glutamylvaline
- Gamma-glutamylglutamate
- Gamma-glutamylcysteine
Properties
IUPAC Name |
(2S)-2-amino-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5.C2HF3O2/c15-10(13(18)19)6-7-12(17)16-11(14(20)21)8-9-4-2-1-3-5-9;3-2(4,5)1(6)7/h1-5,10-11H,6-8,15H2,(H,16,17)(H,18,19)(H,20,21);(H,6,7)/t10-,11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOBIUADQLSCAH-ACMTZBLWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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